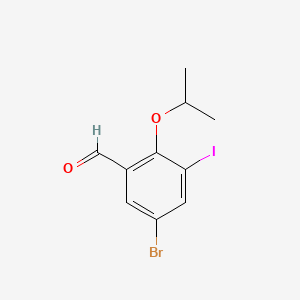

5-Bromo-3-iodo-2-isopropoxybenzaldehyde

Description

Chemical Structure: 5-Bromo-3-iodo-2-isopropoxybenzaldehyde (CAS: 1018127-29-1) is a halogenated aromatic aldehyde with bromine and iodine substituents at the 5- and 3-positions, respectively, and an isopropoxy group at the 2-position. Its molecular formula is C₁₀H₁₀BrIO₂, and it is classified as a disubstituted benzaldehyde derivative.

Propriétés

IUPAC Name |

5-bromo-3-iodo-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODQYKKVUITENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1I)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of halogenating agents such as bromine and iodine, along with appropriate solvents and catalysts to facilitate the reactions .

Analyse Des Réactions Chimiques

5-Bromo-3-iodo-2-isopropoxybenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Applications De Recherche Scientifique

5-Bromo-3-iodo-2-isopropoxybenzaldehyde is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules.

Industry: It finds applications in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde involves its reactivity towards various chemical reagents. The presence of bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Alkoxy Groups

5-Bromo-3-iodo-2-propoxybenzaldehyde (CAS: 832674-32-5)

- Structure : Differs by having a propoxy group (linear C₃H₇O) instead of an isopropoxy group (branched C₃H₇O) at the 2-position.

- Molecular Formula : Identical (C₁₀H₁₀BrIO₂), but structural isomerism impacts steric and electronic properties.

- Physicochemical Properties: Molar Mass: 368.99 g/mol . Solubility: The linear propoxy chain may enhance solubility in non-polar solvents compared to the branched isopropoxy analog.

5-(Benzyloxy)-2-bromo-4-methylaniline (CAS: 656-96-2)

- Structure : Replaces the aldehyde group with an amine (-NH₂) and introduces a benzyloxy group (C₆H₅CH₂O) at the 5-position.

- Molecular Formula: C₁₄H₁₃BrNO.

- Key Differences: The absence of iodine reduces halogen-directed reactivity (e.g., Suzuki coupling).

- Applications : Likely used in dye or polymer synthesis due to the amine functionality .

Halogen Substitution Patterns

n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide (CAS: 486993-97-9)

- Structure : Features chlorine and trifluoromethyl groups instead of bromine and iodine.

- Molecular Formula: C₈H₅ClF₃NO.

- Key Differences :

- Trifluoromethyl groups enhance electron-withdrawing effects, altering electrophilic substitution pathways.

- Chlorine’s smaller atomic radius reduces steric hindrance compared to iodine.

- Applications: Potential use in fluorinated drug candidates or surfactants .

Functional Group Variations

n-(4-Bromo-3-methylphenyl)tetrahydro-2h-pyran-4-amine (Ref: 10-F687991)

- Structure : Replaces the aldehyde with a tetrahydro-2H-pyran-4-amine group.

- Key Differences :

- The amine group enables nucleophilic reactions (e.g., amide bond formation).

- The pyran ring introduces conformational rigidity.

- Applications : Likely explored in medicinal chemistry for CNS-targeting molecules .

Data Table: Comparative Analysis

Research Findings and Implications

- Steric Effects : Branched alkoxy groups (e.g., isopropoxy) hinder reactivity in cross-coupling reactions compared to linear analogs .

- Halogen Reactivity : Iodine’s polarizability facilitates Ullmann or Buchwald-Hartwig couplings, whereas chlorine/trifluoromethyl groups favor electrophilic substitutions .

- Commercial Trends : Discontinuation of multiple analogs (e.g., 5-bromo-3-iodo-2-isopropoxybenzaldehyde) may reflect market shifts toward fluorinated or amine-containing intermediates .

Activité Biologique

5-Bromo-3-iodo-2-isopropoxybenzaldehyde is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of bromine and iodine substituents on the benzaldehyde moiety, suggests possible interactions with biological targets that could lead to therapeutic applications.

The molecular formula of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde is C11H12BrI O, and it has a molecular weight of approximately 329.02 g/mol. The compound's chemical structure can be represented as follows:

Biological Activity

Research indicates that 5-Bromo-3-iodo-2-isopropoxybenzaldehyde exhibits various biological activities, primarily related to its potential as an anti-cancer agent and an inhibitor of specific enzymes.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to 5-Bromo-3-iodo-2-isopropoxybenzaldehyde. For instance, derivatives of benzaldehyde have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that benzaldehyde derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Substituted benzaldehydes have been documented to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes and cancer progression.

Research Findings:

A comparative analysis indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against COX enzymes, suggesting that 5-Bromo-3-iodo-2-isopropoxybenzaldehyde could possess similar inhibitory effects .

The proposed mechanism of action for 5-Bromo-3-iodo-2-isopropoxybenzaldehyde involves:

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage.

- Apoptosis Induction: Activation of caspases and other apoptotic markers.

- Enzyme Interaction: Competitive inhibition of key enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

To better understand the biological activity of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde, it is useful to compare it with related compounds:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| 4-Bromo-2-methoxybenzaldehyde | Structure | 15 | COX Inhibition |

| 2-Iodo-5-nitrobenzaldehyde | Structure | 10 | Anticancer Activity |

| 3-Bromo-4-hydroxybenzaldehyde | Structure | 25 | Antioxidant Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.